2-acetamidophenyl N,N-diphenylcarbamate
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Description
2-acetamidophenyl N,N-diphenylcarbamate, also known as fenobam, is a chemical compound that has been extensively studied for its potential medical applications. Fenobam is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and addiction.
Scientific Research Applications
Self-Assembly Processes
The compound has been used in the study of non-equilibrium self-assembly processes . An adduct of vibration-induced emission (VIE)-active N,N′-diphenyl-dihydrodibenzo [a,c]phenazine (DPAC) and a cysteine derivative was constructed, where DPAC functions as both a hydrophobic motif and fluorescent reporter while the cysteine derivative acts as a hydrophilic group and hydrogen-bonding moiety . The resulting adduct is capable of self-assembly and gradually transforming from a non-equilibrium non-dissipative metastable state to a thermodynamically stable state over time .
Real-Time and In Situ Characterization
The compound has been used for real-time, in situ, and visual characterization of non-equilibrium self-assembly processes . The whole self-assembly process can be self-monitored by the continuous fluorescence changes from orange-red to blue, in an in situ, real-time, and visual fashion .
Circularly Polarized Luminescence (CPL) Material
The compound has been used to create a new type of CPL material . Benefiting from the chirality of the cysteine derivative and the conformation-flexibility of DPAC, CPL with an asymmetry factor (glum) of up to 7.1 × 10 −2 is induced as the kinetically-captured aggregates are transformed into columnar assemblies in a thermodynamically stable state .
Quantum Chemical Studies
The compound has been used in experimental and theoretical quantum chemical studies . The ligand and its copper (II) complex were characterized by elemental analyses, FT-IR, UV–Vis., ESR, 1H-NMR, and thermal analysis along with the theoretical quantum chemical studies .
Antibacterial and Antifungal Activity
The copper (II) complex of the compound has been evaluated for its antibacterial activity against two bacterial species, namely Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . Antifungal screening was performed against two species (Condida albicans and Aspergillus flavus) . The complex under investigation was found to possess notable biological activity .
Molecular Docking Simulation
The compound has been used in molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) . This could potentially lead to the development of new therapeutic agents .
properties
IUPAC Name |
(2-acetamidophenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-16(24)22-19-14-8-9-15-20(19)26-21(25)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESEXNVYOQODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl diphenylcarbamate |
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